molecular formula C14H9FO3 B6396882 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% CAS No. 1261969-35-0

2-Fluoro-4-(3-formylphenyl)benzoic acid, 95%

Cat. No. B6396882
CAS RN: 1261969-35-0
M. Wt: 244.22 g/mol
InChI Key: ZYNZUQGGPCLNQC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-formylphenyl)benzoic acid (2F4FPA) is a new organic compound with a wide range of potential applications in the scientific research field. It has a melting point of 275–277 °C and is a solid at room temperature. 2F4FPA is a white solid that is soluble in acetone, ethanol, and ethyl acetate. It is a fluorinated derivative of benzoic acid and is a useful reagent for the synthesis of various organic compounds. Its unique properties make it a promising candidate for use in a variety of lab experiments and research applications.

Mechanism of Action

2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are hormones that play an important role in inflammation and pain. 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% binds to the active site of the enzyme, preventing it from catalyzing the production of prostaglandins. This inhibition of COX activity results in a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% has been shown to have a number of beneficial biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been found to have anti-oxidant and anti-apoptotic effects. It has also been found to have anti-tumor and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable and has a low toxicity. Its unique chemical properties make it useful for a variety of applications. However, it is important to note that 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% is a fluorinated compound, which can pose certain risks. Therefore, it is important to take safety precautions when handling and storing the compound.

Future Directions

The potential applications of 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% are vast and there are many future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% and its derivatives. Additionally, research could be conducted to explore the potential therapeutic applications of 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or anti-cancer agent. Research could also be conducted to explore the potential toxicity of 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% and its derivatives. Finally, research could be conducted to explore the potential environmental impacts of 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% and its derivatives.

Synthesis Methods

2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% can be synthesized using an acid-catalyzed reaction between fluorobenzaldehyde and 3-nitrobenzoic acid. The reaction is carried out in a mixture of acetic acid and pyridine at room temperature. The reaction is complete within 24 hours and the desired product is isolated by recrystallization from ethanol. The yield of the reaction is typically in the range of 70-80%.

Scientific Research Applications

2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% has a wide range of potential applications in the scientific research field. It can be used as a reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block in the synthesis of various polymers and materials. Additionally, 2-Fluoro-4-(3-formylphenyl)benzoic acid, 95% can be used as a starting material for the synthesis of several biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.

properties

IUPAC Name

2-fluoro-4-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZUQGGPCLNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688876
Record name 3-Fluoro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-35-0
Record name 3-Fluoro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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